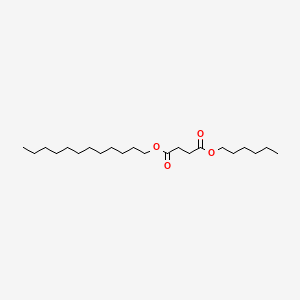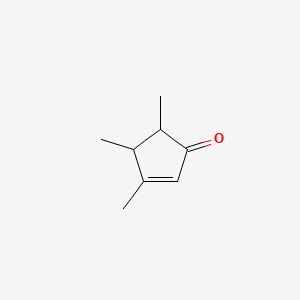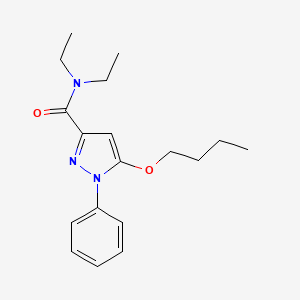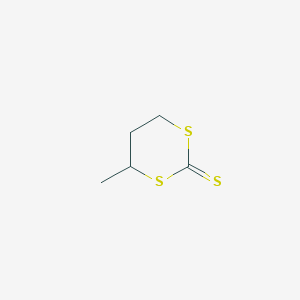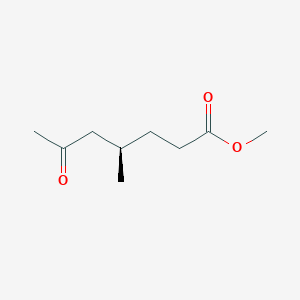![molecular formula C9H11N3O3 B14631293 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylideneamino group attached to a urea moiety. Schiff bases are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea typically involves the condensation reaction between 2,4-dihydroxyacetophenone and urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
Condensation Reaction: 2,4-dihydroxyacetophenone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides); typically carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of hydroxyl groups allows the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea can be compared with other similar Schiff bases and urea derivatives:
Schiff Bases: Compounds such as (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one share similar structural features and chemical properties.
Urea Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone also exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O3/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
Clé InChI |
YHACJTKNCIDVFR-VZUCSPMQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)N)/C1=C(C=C(C=C1)O)O |
SMILES canonique |
CC(=NNC(=O)N)C1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)

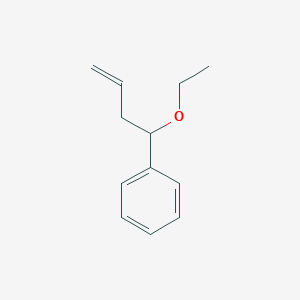
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
